molecular formula C7H10N2O2 B2854832 Ethyl 2-(1H-imidazol-4-yl)acetate CAS No. 28782-45-8

Ethyl 2-(1H-imidazol-4-yl)acetate

Cat. No.: B2854832
CAS No.: 28782-45-8
M. Wt: 154.169
InChI Key: SCAZVAQQRCZSRZ-UHFFFAOYSA-N
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Description

Ethyl 2-(1H-imidazol-4-yl)acetate (CAS 28782-45-8) is an imidazole-derived ester with the molecular formula C₇H₁₀N₂O₂ and a molar mass of 154.17 g/mol. It features a 1H-imidazole ring substituted at the 4-position with an ethyl acetate group. This compound is characterized by a predicted density of 1.183 g/cm³, boiling point of 325.0°C, and pKa of 13.0, indicating moderate basicity. It is stored at room temperature and serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name

ethyl 2-(1H-imidazol-5-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-11-7(10)3-6-4-8-5-9-6/h4-5H,2-3H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAZVAQQRCZSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28782-45-8
Record name ethyl 2-(1H-imidazol-4-yl)acetate
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Biological Activity

Ethyl 2-(1H-imidazol-4-yl)acetate is a compound with significant biological activity, primarily due to the imidazole ring's structural properties. This article explores its biological mechanisms, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7_7H10_{10}N2_2O2_2
  • Molecular Weight : 154.17 g/mol
  • CAS Number : 28782-45-8

The compound features an ethyl ester group attached to an imidazole ring, which is known for its ability to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Ion Coordination : The imidazole ring can coordinate with metal ions, influencing enzyme activities and biochemical pathways.
  • Halogen Bonding : Similar compounds with halogen substitutions have shown enhanced interactions with biological molecules, potentially affecting enzyme function and protein interactions.
  • Sirtuin Inhibition : Recent studies have indicated that imidazole derivatives can act as inhibitors of sirtuins, a family of proteins involved in cellular regulation and metabolism .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens:

  • Bacterial Inhibition : It has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
  • Fungal Activity : The compound exhibits antifungal properties, which are essential in treating infections caused by fungi.

Anticancer Activity

Recent research indicates that this compound may have potential anticancer effects:

  • Cell Line Studies : In vitro studies on cancer cell lines have shown that the compound can reduce cell viability, suggesting its potential as a therapeutic agent against certain cancers .
  • Mechanistic Insights : The ability to modulate sirtuin activity may play a crucial role in its anticancer properties, as these proteins are involved in cancer progression and metabolism .

Structure-Activity Relationship (SAR)

A significant study focused on the structure-activity relationship of imidazole derivatives revealed that modifications in the imidazole ring can enhance biological activity. This study synthesized various analogs to optimize solubility and potency against specific targets like human insulin-degrading enzyme (IDE) .

Compound NameStructureActivity
This compoundStructureAntimicrobial, anticancer
Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetateStructureRadiosensitizer
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetateStructureSirtuin inhibitor

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest that it possesses favorable ADME properties, which support its further development as a pharmaceutical agent .

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Effects on Bioactivity :

  • Nitroimidazole derivatives (e.g., Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate) exhibit radiosensitizing properties due to nitro group-mediated DNA damage in hypoxic tissues .
  • Aromatic substituents (e.g., phenyl, chlorophenyl) enhance lipophilicity, improving membrane permeability and target binding. For instance, 4-chlorophenyl derivatives show antimicrobial activity .
  • Trifluoromethyl groups increase metabolic stability and electron-withdrawing effects, making such compounds potent kinase inhibitors .

Structural and Crystallographic Differences :

  • Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate crystallizes in an orthorhombic system (space group P2₁2₁2₁) with unit cell parameters a = 4.416 Å, b = 10.290 Å, c = 20.769 Å , distinct from simpler imidazole esters due to steric effects from the nitro and methyl groups .

Synthetic Methodologies: Condensation reactions (e.g., with benzaldehyde) are common for introducing aryl substituents . TDAE (tetrakis(dimethylamino)ethylene) methodology enables coupling of nitroimidazoles with carbonyl derivatives, yielding hybrid structures with antiparasitic activity .

Biological Applications :

  • Thiazole-imidazole hybrids (e.g., Compound 2e) inhibit aromatase and MAO-B, suggesting utility in hormone-dependent cancers and neurodegenerative diseases .
  • Nitro-containing derivatives are explored in oncology for enhancing radiotherapy efficacy .

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